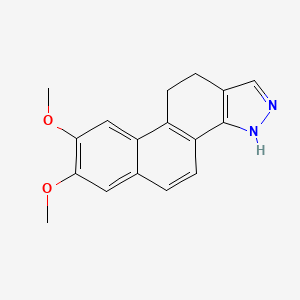

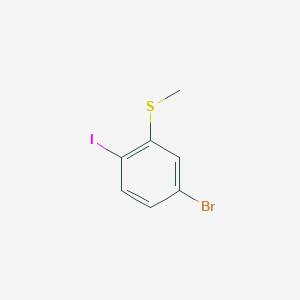

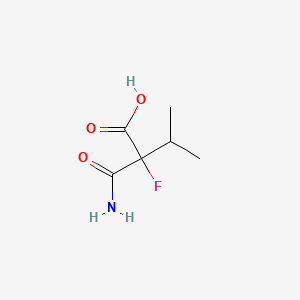

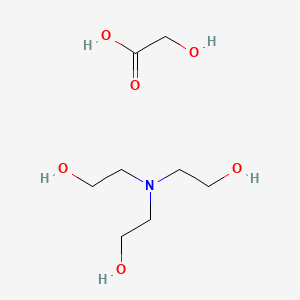

![molecular formula C22H31N3O6S2 B12810828 (1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester is a synthetic derivative of carbapenem antibiotics. Carbapenems are a class of highly effective antibiotics used to treat severe or high-risk bacterial infections. This compound is designed to enhance the stability and bioavailability of the active carbapenem molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester involves multiple steps:

Formation of the Carbapenem Core: The core structure is synthesized through a series of cyclization reactions starting from β-lactam intermediates.

Introduction of the Thiazolinyl Group: The thiazolinyl group is introduced via nucleophilic substitution reactions.

Attachment of the Hydroxyethyl Group: This step involves the addition of the hydroxyethyl group through a stereoselective reduction process.

Esterification with Pivaloyloxymethyl: The final step is the esterification of the carboxylic acid group with pivaloyloxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

Reduction: Reduction reactions can occur at the thiazolinyl group, potentially altering its structure.

Substitution: Nucleophilic substitution reactions can modify the azetidinylsulfanyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.

Reduction Products: Reduced thiazolinyl derivatives.

Substitution Products: Modified azetidinylsulfanyl compounds.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Novel Antibiotics: The compound serves as a precursor for developing new carbapenem antibiotics with improved properties.

Mechanistic Studies: Used in studies to understand the reaction mechanisms of carbapenem antibiotics.

Biology

Antibacterial Research: Investigated for its efficacy against multi-drug resistant bacterial strains.

Enzyme Inhibition Studies: Used to study the inhibition of bacterial enzymes such as β-lactamases.

Medicine

Therapeutic Applications: Potential use in treating severe bacterial infections, especially those caused by resistant strains.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Pharmaceutical Manufacturing: Utilized in the production of carbapenem antibiotics.

Quality Control: Employed in the development of analytical methods for quality control.

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparación Con Compuestos Similares

Similar Compounds

Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different stability and spectrum of activity.

Meropenem: Known for its broad-spectrum activity and stability against β-lactamases.

Ertapenem: Distinguished by its long half-life and once-daily dosing regimen.

Uniqueness

Enhanced Stability: The pivaloyloxymethyl ester group enhances the stability of the compound, making it more resistant to enzymatic degradation.

Improved Bioavailability: The esterification improves the compound’s bioavailability, ensuring better absorption and distribution in the body.

Broad-Spectrum Activity: Effective against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.

This detailed article provides a comprehensive overview of (1R,5S,6S)-6-[1®-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDIPVBUUXCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870078 |

Source

|

| Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 3-{[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl}-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.